![molecular formula C42H12F51P B1598650 Tris[4-(heptadecafluorooctyl)phenyl]phosphine CAS No. 284472-92-0](/img/structure/B1598650.png)
Tris[4-(heptadecafluorooctyl)phenyl]phosphine
Overview
Description
Tris[4-(heptadecafluorooctyl)phenyl]phosphine , also known as Tris[4-(perfluorooctyl)phenyl]phosphine , is a chemical compound with the empirical formula C42H12F51P and a molecular weight of 1516.44 g/mol . It falls under the category of organophosphines and is widely used in various synthetic processes.
Physical And Chemical Properties Analysis
Scientific Research Applications
Catalysis Applications
Tris[4-(heptadecafluorooctyl)phenyl]phosphine and related phosphines find significant applications in catalysis. For instance, amphiphilic phosphines have been utilized in the rhodium-catalyzed hydroformylation of higher olefins. These ligands have demonstrated superior rates and selectivities compared to other modified rhodium catalysts under similar reaction conditions, highlighting their potential in catalytic processes (Hanson, Ding, & Kohlpaintner, 1998).
Battery Technology
In the realm of battery technology, tris(pentafluorophenyl) phosphine (a compound closely related to tris[4-(heptadecafluorooctyl)phenyl]phosphine) has been investigated as an electrolyte additive to enhance the cycling performance of high-voltage lithium-ion batteries. This application underscores the potential of such phosphine compounds in improving the efficiency and longevity of energy storage systems (Xu et al., 2012).
Synthesis and Structural Studies
The synthesis and structural properties of various phosphines, including those with similar structures to tris[4-(heptadecafluorooctyl)phenyl]phosphine, have been a subject of extensive research. Such studies provide crucial insights into the electronic and steric influences of different substituents on the phosphine core, which are vital for their application in various chemical reactions (Romain et al., 2000).
Supramolecular Chemistry
Tris[4-(heptadecafluorooctyl)phenyl]phosphine and related compounds have also been studied in the context of supramolecular chemistry. The unique molecular arrangements and interactions observed in these studies contribute to a deeper understanding of molecular self-assembly and potential applications in molecular recognition and materials science (Dance & Scudder, 1997).
Redox Chemistry
Phosphines like tris[4-(heptadecafluorooctyl)phenyl]phosphine are also investigated in redox chemistry, particularly as reductants for peptide and protein disulfide bonds. These studies are significant in understanding the chemical properties of phosphines and their potential applications in biochemical systems (Cline et al., 2004).
Photovoltaics and Electronics
Recent research has explored the use of tris[4-(heptadecafluorooctyl)phenyl]phosphine analogues in photovoltaic interlayers for improved electron transport. These materials have shown potential in enhancing charge extraction and stability in solar cell technologies, demonstrating the diverse applications of phosphine compounds in electronics and renewable energy (Lim et al., 2021).
properties
IUPAC Name |
tris[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H12F51P/c43-19(44,22(49,50)25(55,56)28(61,62)31(67,68)34(73,74)37(79,80)40(85,86)87)13-1-7-16(8-2-13)94(17-9-3-14(4-10-17)20(45,46)23(51,52)26(57,58)29(63,64)32(69,70)35(75,76)38(81,82)41(88,89)90)18-11-5-15(6-12-18)21(47,48)24(53,54)27(59,60)30(65,66)33(71,72)36(77,78)39(83,84)42(91,92)93/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNPUWLBWXIECX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)P(C2=CC=C(C=C2)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C3=CC=C(C=C3)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H12F51P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00395302 | |
Record name | Tris[4-(heptadecafluorooctyl)phenyl]phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1516.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris[4-(heptadecafluorooctyl)phenyl]phosphine | |
CAS RN |
284472-92-0 | |
Record name | Tris[4-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)phenyl]phosphine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=284472-92-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tris[4-(heptadecafluorooctyl)phenyl]phosphine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00395302 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris(4-(heptadecafluorooctyl)phenyl)-phosphine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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